molecular formula C9H9NO4S B14427357 5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione CAS No. 82069-81-6

5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione

Katalognummer: B14427357
CAS-Nummer: 82069-81-6
Molekulargewicht: 227.24 g/mol
InChI-Schlüssel: NMPFQWJYPORDTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione is an organic compound that features a thiophene ring substituted with an ethoxy group and an oxazolidine-2,4-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione typically involves the reaction of 4-ethoxythiophene-3-carboxylic acid with appropriate reagents to form the oxazolidine-2,4-dione ring. Common synthetic routes may include cyclization reactions under acidic or basic conditions, often utilizing catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidine-2,4-dione moiety can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the oxazolidine-2,4-dione moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiophene ring and oxazolidine-2,4-dione moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(4-Methoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione
  • 5-(4-Butoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione
  • 5-(4-Propoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione

Uniqueness

5-(4-Ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione is unique due to the presence of the ethoxy group on the thiophene ring, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness can lead to distinct chemical and biological properties, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

82069-81-6

Molekularformel

C9H9NO4S

Molekulargewicht

227.24 g/mol

IUPAC-Name

5-(4-ethoxythiophen-3-yl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C9H9NO4S/c1-2-13-6-4-15-3-5(6)7-8(11)10-9(12)14-7/h3-4,7H,2H2,1H3,(H,10,11,12)

InChI-Schlüssel

NMPFQWJYPORDTF-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CSC=C1C2C(=O)NC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.